molecular formula C19H19N3O B5598855 2-(4-(Cyclopentylamino)quinazolin-2-yl)phenol

2-(4-(Cyclopentylamino)quinazolin-2-yl)phenol

Cat. No.: B5598855
M. Wt: 305.4 g/mol
InChI Key: UDHONHOHLSXUMT-UHFFFAOYSA-N
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Description

2-(4-(Cyclopentylamino)quinazolin-2-yl)phenol is a quinazoline derivative known for its diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .

Mechanism of Action

Target of Action

Compounds with similar structures have shown significant inhibitory activity against 11β-hsd1 (11β-hydroxysteroid dehydrogenase type 1) . This enzyme plays a crucial role in the conversion of inactive glucocorticoids to their active forms, thus regulating glucocorticoid action within cells .

Mode of Action

Based on the observed inhibitory activity against 11β-hsd1 , it can be hypothesized that this compound may interact with the enzyme, potentially altering its conformation and inhibiting its activity. This could result in decreased conversion of inactive glucocorticoids to their active forms, thereby modulating the physiological effects of these hormones.

Biochemical Pathways

Inhibition of 11β-hsd1 would primarily impact the glucocorticoid pathway . Glucocorticoids are involved in various physiological processes, including immune response, metabolism, and stress response. Therefore, modulation of 11β-HSD1 activity could have downstream effects on these processes.

Result of Action

The molecular and cellular effects of 2-[4-(cyclopentylamino)-2-quinazolinyl]phenol’s action would depend on its specific targets and mode of action. If it indeed acts as an inhibitor of 11β-HSD1 , its primary effect would be a reduction in the intracellular levels of active glucocorticoids. This could potentially modulate various cellular processes regulated by these hormones, including inflammation, immune response, and metabolic processes.

Biochemical Analysis

Biochemical Properties

Phenolic compounds are known to interact with various enzymes and proteins . For instance, phenol sulfotransferase (PST) catalyzes the sulfate conjugation of phenolic drugs and neurotransmitters . It’s plausible that 2-[4-(cyclopentylamino)-2-quinazolinyl]phenol may interact with similar enzymes, influencing their activity and the overall biochemical reaction.

Cellular Effects

A related compound, 2-(cyclopentylamino)thiazol-4(5H)-one, has been shown to exhibit anticancer, antioxidant, and 11β-hydroxysteroid dehydrogenase (11β-HSD) inhibitory activities . These effects suggest that 2-[4-(cyclopentylamino)-2-quinazolinyl]phenol may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Metabolic Pathways

Phenolic compounds are known to be synthesized through the pentose phosphate, shikimate, and phenylpropanoid pathways . It’s plausible that 2-[4-(cyclopentylamino)-2-quinazolinyl]phenol may interact with enzymes or cofactors in these or similar pathways, potentially affecting metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Cyclopentylamino)quinazolin-2-yl)phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with cyclopentylamine, followed by cyclization with appropriate reagents to form the quinazoline core . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or copper salts .

Industrial Production Methods

Industrial production of quinazoline derivatives, including this compound, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Cyclopentylamino)quinazolin-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-(Cyclopentylamino)quinazolin-2-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Cyclopropylamino)quinazolin-2-yl)phenol
  • 2-(4-(Cyclohexylamino)quinazolin-2-yl)phenol
  • 2-(4-(Cyclobutylamino)quinazolin-2-yl)phenol

Uniqueness

2-(4-(Cyclopentylamino)quinazolin-2-yl)phenol is unique due to its specific cyclopentylamino substitution, which imparts distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

2-[4-(cyclopentylamino)quinazolin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c23-17-12-6-4-10-15(17)19-21-16-11-5-3-9-14(16)18(22-19)20-13-7-1-2-8-13/h3-6,9-13,23H,1-2,7-8H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHONHOHLSXUMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666999
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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